molecular formula C16H13NO5 B2678227 Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate CAS No. 477500-33-7

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate

Cat. No. B2678227
CAS RN: 477500-33-7
M. Wt: 299.282
InChI Key: PKCHCJZRGLPILC-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C16H13NO5 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a key component in many heterocyclic compounds and fragments present in many drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve the construction of benzofuran rings . One method involves a unique free radical cyclization cascade, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate, with its furan nucleus, exhibits antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored its potential as an innovative antibacterial agent to combat microbial resistance.

Mechanism of Action

The mechanism of action of benzofuran derivatives is often related to their strong biological activities. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-20-16(19)14-13(10-6-3-4-7-11(10)22-14)17-15(18)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHCJZRGLPILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329651
Record name ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate

CAS RN

477500-33-7
Record name ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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